Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
CAS No.: 1019852-05-1
Cat. No.: VC2572156
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019852-05-1 |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | ethyl 3-piperidin-3-ylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)6-5-9-4-3-7-11-8-9;/h9,11H,2-8H2,1H3;1H |
| Standard InChI Key | BJRCKVQDAJMIGE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1CCCNC1.Cl |
| Canonical SMILES | CCOC(=O)CCC1CCCNC1.Cl |
Introduction
Chemical Structure and Properties
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is characterized by a piperidine ring with a propanoate ester side chain attached at the 3-position. This structural arrangement gives the compound its unique chemical and biological properties.
Basic Information
The compound has the following fundamental characteristics:
Structural Features
The defining structural elements of ethyl 3-(piperidin-3-yl)propanoate hydrochloride include:
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A six-membered piperidine heterocyclic ring
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A propanoate ester chain at position 3 of the piperidine ring
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Hydrochloride salt formation for enhanced stability and solubility
The piperidine ring is particularly significant as it is often associated with various pharmacological effects, especially in neuropharmacology. The specific substitution at position 3 distinguishes this compound from similar piperidine derivatives and influences its reactivity and biological interactions.
Synthesis and Preparation Methods
The synthesis of ethyl 3-(piperidin-3-yl)propanoate hydrochloride typically involves established organic chemistry methodologies. Both laboratory and industrial approaches have been developed to produce this compound efficiently.
Laboratory Synthesis
The primary synthetic route involves:
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Esterification of 3-(piperidin-3-yl)propanoic acid with ethanol
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Utilization of an acid catalyst to promote the reaction
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Addition of hydrochloric acid to form the hydrochloride salt
This process generally requires controlled reaction conditions to ensure high yield and purity.
Industrial Production
For large-scale production, more sophisticated methods are employed:
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Continuous flow processes to enhance efficiency and yield
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Automated systems to control reaction parameters (temperature, pressure, reactant concentrations)
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Quality control measures to ensure consistent product quality
These industrial methods are designed to optimize the synthesis process while maintaining the chemical integrity of the final product.
Chemical Reactions
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride can participate in various chemical reactions, making it a versatile compound in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation to form corresponding derivatives:
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Oxidizing agents commonly used include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
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The primary product of oxidation is 3-(piperidin-3-yl)propanoic acid
Reduction Reactions
Reduction processes can modify the ester functionality:
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Reducing agents typically include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
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Reduction leads to the formation of 3-(piperidin-3-yl)propanol
Substitution Reactions
The compound can participate in various substitution reactions:
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Nucleophiles such as amines or thiols can be used under basic conditions
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These reactions result in the formation of various substituted piperidine derivatives
Biological Activity
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride exhibits several notable biological activities that have generated interest in pharmacological research.
Neuropharmacological Effects
The compound has demonstrated potential in central nervous system modulation:
| Activity Type | Observations | Mechanism |
|---|---|---|
| Analgesic | Pain-relieving properties in preliminary studies | Interaction with pain signaling pathways |
| Anxiolytic | Potential anxiety-reducing capabilities | Modulation of neurotransmitter systems |
The piperidine ring structure is frequently associated with central nervous system activity, which explains the compound's neuropharmacological potential.
Enzyme Inhibition
Recent research has identified significant enzyme inhibition properties:
| Enzyme Target | Inhibition Level | Potential Application |
|---|---|---|
| PI3-Kinase (Class I) | Selective inhibition | Anti-tumor activity |
| PI3Kα isoform | Significant binding | Prevention of uncontrolled cellular proliferation |
This inhibitory activity may contribute to the compound's potential applications in cancer research by preventing the uncontrolled cellular proliferation associated with various cancer types.
Mechanism of Action
The pharmacological effects of ethyl 3-(piperidin-3-yl)propanoate hydrochloride can be attributed to specific molecular interactions.
Receptor Interactions
The compound acts as a ligand for various receptors:
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Binds to specific molecular targets within neurotransmitter systems
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Modulates receptor activity, potentially altering downstream signaling
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The exact binding profiles and affinities remain under investigation
Cellular Pathways
At the cellular level, the compound affects several important pathways:
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Involvement in neurotransmitter modulation, particularly in central nervous system pathways
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Potential influence on PI3K/Akt/mTOR signaling pathway through PI3-Kinase inhibition
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These pathway interactions contribute to the compound's observed biological effects
Scientific Research Applications
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride has found various applications in scientific research across multiple disciplines.
Medicinal Chemistry
In medicinal chemistry, the compound serves as:
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A candidate molecule for drug development in neuropharmacology
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A model compound for studying structure-activity relationships
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A precursor for designing novel therapeutic agents
Organic Synthesis
The compound's utility in organic synthesis includes:
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Acting as a building block for more complex molecules
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Serving as a substrate for diverse chemical transformations
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Enabling the creation of compound libraries for pharmaceutical screening
Biochemical Research
In biochemical research contexts, the compound facilitates:
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Studies on enzyme-ligand interactions
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Investigations into cellular signaling mechanisms
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Research on protein-binding properties and their biological implications
Comparative Analysis with Similar Compounds
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride belongs to a family of related compounds with varying properties and applications.
Structural Analogs
When compared to structural analogs, important distinctions emerge:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(piperidin-3-yl)propanoate hydrochloride | Piperidine at position 3 | Analgesic, Anxiolytic |
| Ethyl 3-(piperidin-2-yl)propanoate hydrochloride | Piperidine at position 2 | Varies based on substitution |
| Ethyl 3-(piperidin-4-yl)propanoate hydrochloride | Piperidine at position 4 | Different receptor binding profile |
| Ethyl 3-(pyridin-3-yl)propanoate hydrochloride | Pyridine instead of piperidine | Different pharmacological profile |
The position of substitution on the piperidine ring significantly affects the biological properties of these compounds.
Uniqueness Factors
Several factors contribute to the unique profile of ethyl 3-(piperidin-3-yl)propanoate hydrochloride:
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The specific substitution pattern on the piperidine ring influences its reactivity and biological interactions
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The compound exhibits distinct receptor binding preferences compared to similar analogs
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Its unique structure enables specific interactions with molecular targets, contributing to its value in various research applications
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